11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile
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Overview
Description
11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[73003,7]dodeca-1(9),3,6-triene-6-carbonitrile is a complex organic compound with a unique structure that includes multiple heteroatoms such as sulfur and nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile typically involves multi-step organic reactions. The starting materials often include ethyl-substituted precursors and various sulfur and nitrogen-containing reagents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the trithia-diazatricyclo structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur and nitrogen atoms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile: Lacks the ethyl group, which may affect its reactivity and applications.
11-methyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties.
Uniqueness
The presence of the ethyl group in 11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[73003,7]dodeca-1(9),3,6-triene-6-carbonitrile imparts unique chemical properties, making it distinct from its analogs
Properties
IUPAC Name |
11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2S3/c1-2-13-9(14)6-7(10(13)15)17-8-5(16-6)4(3-11)18-12-8/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHLKBCRDIUBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)SC3=NSC(=C3S2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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